molecular formula C26H22BrNO4 B3012166 3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2353094-51-4

3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3012166
CAS No.: 2353094-51-4
M. Wt: 492.369
InChI Key: PGJILKVHNBLKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of Fmoc-protected pyrrolidine carboxylic acids, which are critical intermediates in peptide synthesis and medicinal chemistry. The structure consists of a pyrrolidine ring substituted with a 3-bromophenyl group at position 3 and a carboxylic acid group at the same position, protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen atom.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrNO4/c27-18-7-5-6-17(14-18)26(24(29)30)12-13-28(16-26)25(31)32-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJILKVHNBLKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC(=CC=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromophenyl group and a fluorenylmethoxycarbonyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H22BrNO4 and a molecular weight of 468.35 g/mol. The presence of the bromine atom and the fluorenylmethoxycarbonyl group contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of 3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation.
    • For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 168.78 µM, indicating that the carboxylic acid group is crucial for activity .
  • Mechanism of Action
    • The mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For example, treatment with related compounds resulted in G1 phase arrest and increased apoptosis rates compared to controls .
    • Molecular docking studies suggest that these compounds bind effectively to kinase active sites, disrupting their function and leading to reduced cell viability .

Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the effects of a derivative compound (similar in structure) on MCF-7 cells. The results showed:

  • IC50 : 168.78 µM
  • Cell Cycle Arrest : Increased G1 phase from 51.45% (control) to 60.68% (treated).
  • Apoptosis Induction : Increased total cell death from 1.52% (control) to 2.16% (treated) after 24 hours .
ParameterControl (%)Treated (%)
Intact Cells98.4897.83
Early Apoptosis0.080.10
Late Apoptosis0.680.81
Necrosis0.761.26
Total Death1.522.16

Study 2: Kinase Inhibition Profile

A kinase panel assay conducted on related compounds revealed:

  • Selectivity : The bromophenyl derivative showed selective inhibition against Aurora A kinase.
  • Binding Interactions : Significant interactions with key amino acids in the active site were observed through molecular docking analysis .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer cell lines by targeting protein interactions involved in cell proliferation and survival.
  • Antimicrobial Properties : The bromophenyl group may enhance biological activity against certain pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

The versatility of 3-(3-Bromophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid in organic synthesis can be highlighted through:

  • Building Block for Complex Molecules : Its functional groups allow it to serve as a precursor in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Use in Peptide Synthesis : The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptide chains with specific amino acid sequences.

Biological Interaction Studies

Research on the biological interactions of this compound can reveal its mechanism of action:

  • Binding Affinity Studies : Investigating how this compound binds to various biological targets such as enzymes or receptors can provide insights into its pharmacological profile.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C26H22BrNO4 (inferred from )
  • Molecular Weight : ~492.36 g/mol
  • Storage : Sealed in dry conditions at 2–8°C (similar to )
  • Hazards : Likely H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), as seen in analogs ().

Comparison with Similar Compounds

Positional Isomers

(3R,4S)-1-Fmoc-4-(4-Bromophenyl)pyrrolidine-3-Carboxylic Acid

  • Molecular Formula: C26H22BrNO4
  • Molecular Weight : 492.36 g/mol
  • Key Difference : The bromophenyl group is at position 4 of the pyrrolidine ring instead of position 3.
  • Impact : Altered steric and electronic environments may affect peptide coupling efficiency or binding interactions in drug discovery .

Structural Isomers

(2S,5S)-1-Fmoc-5-(3-Bromophenyl)pyrrolidine-2-Carboxylic Acid

  • CAS : 2580096-21-3
  • Molecular Formula: C26H22BrNO4
  • Key Difference : The carboxylic acid group is at position 2 of the pyrrolidine ring, while the bromophenyl group remains at position 5 (equivalent to position 3 in the target compound but on a different carbon).
  • Impact : Changes in the spatial arrangement could influence conformational flexibility and intermolecular interactions .

Simplified Analogs

(R)-1-Fmoc-Pyrrolidine-3-Carboxylic Acid

  • CAS : 193693-65-1
  • Molecular Formula: C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • Key Difference : Lacks the 3-bromophenyl substituent.
  • Impact : Reduced steric hindrance and absence of bromine’s electronegative effects make this compound a more flexible building block for standard peptide synthesis .

Heterocyclic Variants

1-Fmoc-3-Hydroxyazetidine-3-Carboxylic Acid

  • CAS : 2044773-70-6
  • Molecular Formula: C19H17NO5
  • Molecular Weight : 339.34 g/mol
  • Key Difference : Replaces the pyrrolidine ring with a smaller azetidine (4-membered ring) and introduces a hydroxyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target: 3-(3-Bromophenyl)-1-Fmoc-pyrrolidine-3-carboxylic acid C26H22BrNO4 492.36 3-Bromophenyl, Fmoc, COOH Peptide synthesis, halogenated intermediates
(3R,4S)-1-Fmoc-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid C26H22BrNO4 492.36 4-Bromophenyl, Fmoc, COOH Positional isomer for structure-activity studies
(2S,5S)-1-Fmoc-5-(3-Bromophenyl)pyrrolidine-2-carboxylic acid C26H22BrNO4 492.36 3-Bromophenyl (position 5), COOH (position 2) Structural isomer with altered reactivity
(R)-1-Fmoc-pyrrolidine-3-carboxylic acid C20H19NO4 337.37 Fmoc, COOH Standard peptide backbone modification
1-Fmoc-3-hydroxyazetidine-3-carboxylic acid C19H17NO5 339.34 Azetidine ring, hydroxyl, COOH Conformationally constrained analogs

Q & A

Basic: What is the role of the Fmoc group in this compound, and how is it removed during synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting agent for the amine functionality during solid-phase peptide synthesis. It prevents unwanted side reactions at the amine site during coupling steps. Removal is achieved using 20% piperidine in DMF, which induces β-elimination, cleaving the Fmoc group while preserving other sensitive functional groups like the carboxylic acid and bromophenyl substituent. This stepwise deprotection enables sequential peptide elongation .

Advanced: How can coupling efficiency be optimized for sterically hindered derivatives like this compound?

Steric hindrance from the 3-bromophenyl group necessitates tailored coupling strategies:

  • Coupling Agents : Use HATU or PyBOP with HOAt to enhance reactivity.
  • Temperature/Time : Elevated temperatures (40–50°C) and extended reaction times (4–6 hours) improve yields.
  • Pre-activation : Pre-activate the carboxylic acid with DIPEA before introducing the amino component.
  • Comparative Screening : Test alternative catalysts (e.g., Pd-G3 for Suzuki couplings) and bases (Cs₂CO₃ vs. K₃PO₄) via Design of Experiments (DOE) to identify optimal conditions .

Basic: What storage conditions ensure the compound’s stability?

Store under inert gas (argon/nitrogen) at –20°C in light-resistant, airtight containers with desiccants (e.g., silica gel). Monitor stability via HPLC or TLC to detect hydrolysis of the Fmoc group or bromophenyl degradation. Avoid exposure to heat (>30°C) and humidity .

Advanced: How can decomposition products be analyzed under accelerated stability testing?

  • LC-MS : Use a C18 column with 0.1% formic acid/acetonitrile gradient to separate degradation products.
  • HRMS : Identify molecular formulas of byproducts (e.g., fluorenylmethyl alcohol from Fmoc cleavage).
  • UV Detection : Quantify degradation at 265 nm (Fmoc λ_max). Validate methods per ICH Q1A(R2) guidelines .

Basic: How is stereochemical integrity confirmed after synthesis?

  • Chiral HPLC : Resolve enantiomers using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10).
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to induce enantiomer-specific splitting in ¹H NMR signals .

Advanced: What strategies resolve contradictions in reported synthetic yields for palladium-catalyzed steps?

  • Catalyst Screening : Compare Pd(OAc)₂ with XPhos/Pd-G3 systems under inert conditions.
  • Reaction Monitoring : Track progress via ¹⁹F NMR (if applicable) or LC-MS.
  • Solvent/Base Optimization : Test THF vs. dioxane and Cs₂CO₃ vs. K₃PO₄ using DOE to balance steric and electronic effects .

Basic: What environmental precautions apply to disposal?

The brominated aromatic moiety poses bioaccumulation risks. Dispose via licensed hazardous waste handlers. Incinerate in facilities equipped for halogenated compounds. Avoid aqueous disposal due to persistence concerns .

Advanced: How can aquatic toxicity be assessed without ecotoxicological data?

  • QSAR Models : Use ECOSAR to predict toxicity to fish, daphnia, and algae.
  • Microtox® Assays : Measure baseline toxicity via luminescent bacteria inhibition.
  • Biodegradation Studies : Apply OECD 301B (CO₂ evolution test) to estimate persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.